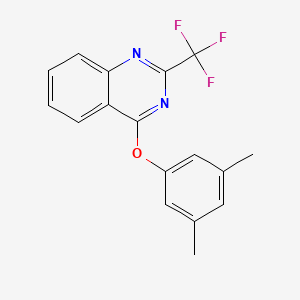

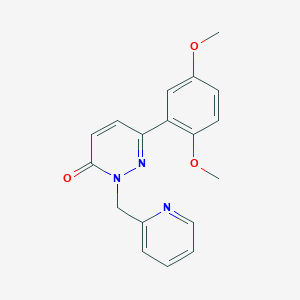

![molecular formula C23H27N3O3S2 B2968009 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-59-4](/img/structure/B2968009.png)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It is a derivative of tetrahydrobenzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a cyano group (CN), which contributes to its reactivity .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can then be used as a starting point for further reactions to synthesize different heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a piperidine ring, a tosyl group, and a carboxamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the cyanoacetamido moiety in the key precursor can undergo regioselective attack and/or cyclization with various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions can lead to the diversity of the synthesized products .Scientific Research Applications

Heterocyclic Synthesis

The compound is used in the synthesis of various heterocyclic compounds. It serves as a starting material for synthesizing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting its versatility in producing diverse heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antitumor Evaluation

This compound plays a significant role in antitumor research. It has been used to synthesize different heterocyclic derivatives showing high inhibitory effects in in vitro antiproliferative activity tests against various human cancer cell lines, demonstrating its potential in cancer treatment research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Pharmacological Activities

Studies have utilized derivatives of this compound to synthesize novel thiophene derivatives with significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This showcases the compound's importance in developing new pharmacological agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to possess a wide range of therapeutic properties .

Mode of Action

It is known that the compound can undergo reactions with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives . This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

It is known that thiophene, a structural component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Compounds with similar structures have been reported to inhibit tumor cell growth in vitro on three human tumor cell lines .

Action Environment

It is known that the synthesis of similar compounds can be carried out under different reaction conditions .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-17(10-12-26)22(27)25-23-20(14-24)19-8-5-16(2)13-21(19)30-23/h3-4,6-7,16-17H,5,8-13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQUBGJVYSPAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

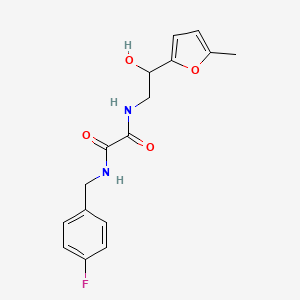

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)

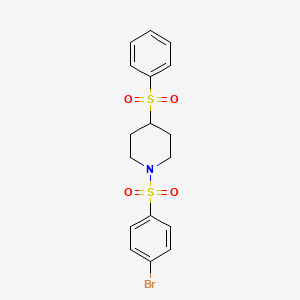

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)

![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)